3-Cyclohexyl-7-fluoro-1H-indole
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Overview
Description
3-Cyclohexyl-7-fluoro-1H-indole is a chemical compound with the molecular formula C14H16FN. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a cyclohexyl group at the third position and a fluorine atom at the seventh position of the indole ring makes this compound unique. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Cyclohexyl-7-fluoro-1H-indole has several scientific research applications:
Pharmaceuticals: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound can be used as a probe to study biological processes involving indole derivatives.
Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Safety and Hazards
The safety data sheet for “3-Cyclohexyl-7-fluoro-1H-indole” suggests that it should be handled with care to avoid contact with skin and eyes . In case of inhalation, it is recommended to remove the person to fresh air and keep them comfortable for breathing . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .
Mechanism of Action
Target of Action
3-Cyclohexyl-7-fluoro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-7-fluoro-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-7-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce fully saturated derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1H-indole: Lacks the fluorine atom at the seventh position.
7-Fluoro-1H-indole: Lacks the cyclohexyl group at the third position.
3-Cyclohexyl-5-fluoro-1H-indole: Has the fluorine atom at the fifth position instead of the seventh.
Uniqueness
3-Cyclohexyl-7-fluoro-1H-indole is unique due to the specific positioning of the cyclohexyl and fluorine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacological properties and applications .
Properties
IUPAC Name |
3-cyclohexyl-7-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZRSAVPVHSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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